molecular formula C19H20N2OS B14449174 2-(4-Butylphenyl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole CAS No. 77477-34-0

2-(4-Butylphenyl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole

Cat. No.: B14449174
CAS No.: 77477-34-0
M. Wt: 324.4 g/mol
InChI Key: ARAHWKMRNQRHFA-UHFFFAOYSA-N
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Description

2-(4-Butylphenyl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a butyl group attached to one phenyl ring and a methoxy group attached to another phenyl ring, both connected to the thiadiazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylphenyl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-butylbenzoyl chloride with thiosemicarbazide to form the intermediate 4-butylphenylthiosemicarbazide. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylphenyl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-Butylphenyl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research explores its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Butylphenyl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-5-(4-methoxyphenyl)-1,3,4-thiadiazole
  • 2-(4-Butylphenyl)-5-phenyl-1,3,4-thiadiazole
  • 2-(4-Methylphenyl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole

Uniqueness

2-(4-Butylphenyl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole is unique due to the specific combination of the butyl and methoxy groups attached to the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

77477-34-0

Molecular Formula

C19H20N2OS

Molecular Weight

324.4 g/mol

IUPAC Name

2-(4-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole

InChI

InChI=1S/C19H20N2OS/c1-3-4-5-14-6-8-15(9-7-14)18-20-21-19(23-18)16-10-12-17(22-2)13-11-16/h6-13H,3-5H2,1-2H3

InChI Key

ARAHWKMRNQRHFA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)OC

Origin of Product

United States

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